molecular formula C9H2F10S B14054033 1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene

1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14054033
M. Wt: 332.16 g/mol
InChI Key: HRZFXIXQXJXTSI-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F7S. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl groups onto a benzene ring. One common method is the reaction of benzene with trifluoromethyl iodide in the presence of a catalyst such as iron(III) iodide. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(trifluoromethyl)benzene
  • 2,4-Bis(trifluoromethyl)phenyl derivatives
  • Hexafluoro-m-xylene

Uniqueness

1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for specific applications that require these characteristics.

Properties

Molecular Formula

C9H2F10S

Molecular Weight

332.16 g/mol

IUPAC Name

2-fluoro-1,3-bis(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H2F10S/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H

InChI Key

HRZFXIXQXJXTSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C(F)(F)F)SC(F)(F)F

Origin of Product

United States

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